Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate
Overview
Description
Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate: is a derivative of flavone, a class of flavonoids known for their diverse biological activities. This compound is characterized by the presence of four hydroxyl groups at positions 4’, 5, 6, and 7, which are acetylated to form tetraacetate. Flavonoids, including flavones, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate typically involves the acetylation of flavone, 4’,5,6,7-tetrahydroxy-. The process begins with the extraction of flavone from natural sources or its synthesis through organic reactions such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement . The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The acetylation reaction is typically carried out in large reactors with continuous monitoring of temperature and reaction progress .
Chemical Reactions Analysis
Types of Reactions: Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl groups.
Major Products:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Hydroxylated flavone derivatives.
Substitution: Various substituted flavone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is used as a precursor for the synthesis of other flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of flavonoids .
Biology: This compound is studied for its biological activities, including antioxidant and anti-inflammatory properties. It is used in research to understand the mechanisms of action of flavonoids in biological systems .
Medicine: In medicine, flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its anticancer and neuroprotective activities .
Industry: Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for its potential use in cosmetics for its antioxidant properties .
Mechanism of Action
The mechanism of action of flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Apigenin (4’,5,7-trihydroxyflavone): Known for its anti-inflammatory and anticancer properties.
Luteolin (3’,4’,5,7-tetrahydroxyflavone): Exhibits strong antioxidant and neuroprotective activities.
Chrysin (5,7-dihydroxyflavone): Used for its anxiolytic and anti-inflammatory effects.
Uniqueness: Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate is unique due to its tetraacetate structure, which enhances its lipophilicity and bioavailability. This structural modification allows for better absorption and distribution in biological systems, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
[4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)18-9-17(28)21-19(33-18)10-20(30-12(2)25)22(31-13(3)26)23(21)32-14(4)27/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJEQWEVJCHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152000 | |
Record name | Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-46-7 | |
Record name | 5,6,7-Tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scutellarein tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCUTELLAREIN TETRAACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7122SAL3XZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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